N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide is unique due to its trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other benzothiadiazole derivatives may not be as effective .
Properties
Molecular Formula |
C16H15N3O4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15N3O4S/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)17-10-4-5-11-12(8-10)19-24-18-11/h4-8H,1-3H3,(H,17,20) |
InChI Key |
GZMYDOLYNBHUDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
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